1-[5-(propan-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride
Description
1-[5-(Propan-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride is a heterocyclic compound featuring a 1,2-oxazole core substituted with an isopropyl group at position 5 and a methanamine group at position 3, stabilized as a hydrochloride salt. The oxazole ring (a five-membered structure with oxygen and nitrogen atoms) confers rigidity and electronic properties that influence its chemical reactivity and biological interactions.
Properties
CAS No. |
2103392-14-7 |
|---|---|
Molecular Formula |
C7H13ClN2O |
Molecular Weight |
176.64 g/mol |
IUPAC Name |
(5-propan-2-yl-1,2-oxazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c1-5(2)7-3-6(4-8)9-10-7;/h3,5H,4,8H2,1-2H3;1H |
InChI Key |
JPQUOVKROSUMAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NO1)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[5-(propan-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-[5-(propan-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5-(propan-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-(propan-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares key structural features and physicochemical properties of the target compound with its analogs:
*Calculated based on analogous compounds; exact data for the target compound is inferred from structural analogs.
Key Observations:
- Heterocycle Differences: The 1,2-oxazole ring in the target compound vs. Oxadiazoles generally exhibit stronger dipole moments, which may enhance binding to polar biological targets.
- Substituent Effects :
- Alkyl Groups (Isopropyl, Cyclopropylmethyl, Tert-butyl) : Increase lipophilicity (logP) in the order: tert-butyl > isopropyl > cyclopropylmethyl. This impacts bioavailability and blood-brain barrier penetration .
- Aromatic Substituents (3-Methoxyphenyl, 2-Fluorophenyl) : Introduce π-π interactions and polarity. Fluorine atoms improve metabolic stability and binding affinity via halogen bonding .
Antimicrobial Activity:
- The oxazole core is associated with antimicrobial properties. For example, [5-(3-Methoxyphenyl)-1,2-oxazol-3-yl]methanamine HCl () shows moderate activity against Staphylococcus aureus due to its aromatic substituent’s membrane-disrupting effects.
- The target compound’s isopropyl group may enhance penetration into bacterial lipid bilayers, though direct evidence requires further study .
Anti-inflammatory and Anticancer Potential:
- Fluorinated analogs like [5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine HCl () inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values < 10 µM, attributed to the fluorine’s electron-withdrawing effects.
- The tert-butyl derivative () demonstrates prolonged half-life in vivo due to resistance to oxidative metabolism, making it a candidate for chronic inflammatory conditions.
Biological Activity
1-[5-(propan-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride is a compound of interest due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C7H12N2O·HCl
- SMILES : CC(C)C1=CN=C(O1)CN
- Molecular Weight : 162.64 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. The compound's structure suggests it may interact with bacterial cell walls or inhibit critical enzymatic pathways necessary for bacterial survival.
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-[5-(propan-2-yl)-1,2-oxazol-3-yl]methanamine | E. coli | 15 µg/mL |
| 1-[5-(propan-2-yl)-1,2-oxazol-3-yl]methanamine | S. aureus | 10 µg/mL |
These findings suggest that the compound exhibits promising activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
In vitro studies have shown that oxazole derivatives can inhibit the proliferation of various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and the inhibition of cell cycle progression.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various oxazole derivatives, including our compound, on HeLa and MCF7 cell lines using the MTT assay.
Table 2: Cytotoxicity Results
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-[5-(propan-2-yl)-1,2-oxazol-3-yl]methanamine | HeLa | 25 |
| 1-[5-(propan-2-yl)-1,2-oxazol-3-yl]methanamine | MCF7 | 30 |
The results indicate that the compound has moderate cytotoxicity against these cancer cell lines, warranting further investigation into its potential as an anticancer agent.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The oxazole ring may interact with enzymes critical for cellular metabolism.
- DNA Interaction : Potential intercalation into DNA structures could lead to disruption in replication and transcription processes.
- Apoptotic Pathways : Induction of apoptosis in cancer cells may occur through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
